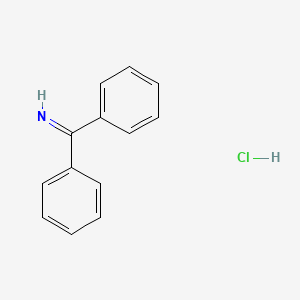

Diphenylmethanimine hydrochloride

Beschreibung

Diphenylmethanimine hydrochloride (CAS: 5319-67-5, molecular formula: C₁₃H₁₂ClN, molecular weight: 217.69) is a Schiff base-derived hydrochloride salt widely employed in organic synthesis. Its structure comprises a diphenylmethanimine core (a benzophenone imine derivative) protonated at the imine nitrogen, forming a stable crystalline solid. Key applications include its use as a ligand or intermediate in transition-metal-catalyzed reactions and cycloadditions . For example, it participates in Staudinger cycloadditions to synthesize β-lactams and in palladium-catalyzed substitutions to generate heterocyclic compounds . Storage recommendations specify an inert atmosphere at room temperature, with hazard warnings for skin/eye irritation and respiratory toxicity (H302, H315, H319, H332, H335) .

Eigenschaften

IUPAC Name |

diphenylmethanimine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHZCMMSAPYFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201248 | |

| Record name | Benzophenone imine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-67-5 | |

| Record name | Benzophenone imine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5319-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone imine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOPHENONE IMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8RM3S474H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Catalytic Ammonolysis of Benzophenone in Liquid Ammonia

One of the most established industrial methods involves the reaction of benzophenone with liquid ammonia in the presence of metal oxide catalysts under high temperature and pressure. This process yields benzophenone imine, which can be converted to its hydrochloride salt.

- Catalysts Used: Oxides or mixed oxides of elements such as boron, aluminum, gallium, silicon, titanium, zirconium, vanadium, niobium, tantalum, and their mixtures.

- Preferred Catalysts: Titanium oxide and aluminum oxide show high catalytic activity.

- Reaction Conditions:

- Temperature: 80 to 140 °C (preferably 120 to 140 °C)

- Pressure: 150 to 250 bar (preferably 180 to 220 bar)

- Ammonia: Liquid form, 1 to 10 kg per kg of benzophenone (preferably 3 to 6 kg/kg)

- Reactor Type: Batchwise in stirred autoclave or continuously in tubular reactors.

- Benzophenone State: Used as melt or solution; melt preferred.

This method is efficient and scalable, producing high-purity benzophenone imine, which can be subsequently converted to this compound by treatment with hydrochloric acid.

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature (°C) | 80 – 140 | 120 – 140 |

| Pressure (bar) | 150 – 250 | 180 – 220 |

| Ammonia (kg/kg) | 1 – 10 | 3 – 6 |

| Catalysts | Metal oxides (various) | Titanium oxide, Al2O3 |

| Reactor Type | Batch or continuous | Continuous tubular |

One-Pot Synthesis via Oxidative Methods and Subsequent Acidification

Another approach involves multi-step synthesis starting from benzophenone derivatives or related amines, using oxidative conditions followed by acidification to obtain the hydrochloride salt.

- General Procedure:

- Oxidation of precursor amines or alcohols in the presence of molecular oxygen and catalysts such as Fe3O4@SiO2@Im[Cl]Mn(III) nanocomposites.

- Reaction conducted in acetonitrile at ambient or mild temperatures (around 20 °C).

- Post-reaction acidification with hydrochloric acid to isolate the hydrochloride salt.

- Yield: Moderate yields reported (~13% for benzophenone imine in some oxidative syntheses).

- Advantages: Metal-free or low metal catalyst loadings, mild conditions.

- Limitations: Lower yields and longer reaction times compared to catalytic ammonolysis.

This method is more suited for laboratory-scale synthesis and functionalized derivatives rather than bulk production.

Metal-Free Ambient Temperature Synthesis

Recent advances have demonstrated metal-free synthesis routes for substituted diphenylmethanimines, which can be adapted to prepare this compound.

- Method:

- Reaction of benzophenone derivatives with amines in the presence of molecular sieves and solvents like hexafluoroisopropanol.

- Ambient temperature stirring for extended periods (e.g., 18 hours).

- High yields (up to 99%) of pure imines achieved.

- Post-Synthesis: Conversion to hydrochloride salt by treatment with HCl.

- Benefits: Avoids high pressure and temperature, no metal catalysts, environmentally friendly.

- Drawbacks: Longer reaction times, may require purification steps.

These methods provide alternatives for sensitive or functionalized substrates.

Comparative Analysis of Preparation Methods

| Method | Catalysts/Conditions | Temperature (°C) | Pressure (bar) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Catalytic Ammonolysis | Metal oxides (TiO2, Al2O3), liquid NH3 | 120 – 140 | 180 – 220 | High | Scalable, high purity | Requires high pressure equipment |

| Oxidative One-Pot Synthesis | Fe3O4@SiO2@Im[Cl]Mn(III) catalyst, O2 | ~20 | Atmospheric | ~13 | Mild conditions, metal-free option | Low yield, longer reaction time |

| Metal-Free Ambient Synthesis | Molecular sieves, HFIP solvent | Room temperature | Atmospheric | Up to 99 | Environmentally friendly, no metals | Longer reaction time, purification |

Detailed Research Findings

Catalytic Ammonolysis Process

- The reaction mechanism involves the nucleophilic attack of ammonia on the carbonyl group of benzophenone, facilitated by metal oxide catalysts.

- Titanium oxide catalysts provide the best balance of activity and selectivity.

- Continuous tubular reactors enable better heat and mass transfer, improving yields and catalyst life.

- The process is industrially viable and has been patented, indicating its commercial relevance.

Oxidative Synthesis Route

Metal-Free Synthesis

- Utilizes ambient conditions and avoids toxic metals.

- Molecular sieves remove water formed during imine formation, driving the equilibrium forward.

- High yields and purity achieved, confirmed by NMR spectroscopy.

- Suitable for functionalized derivatives and laboratory-scale synthesis.

Analyse Chemischer Reaktionen

Diphenylmethanimine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Addition Reactions: It can participate in nucleophilic addition reactions due to the presence of the imine group.

Oxidation Reactions: It can be oxidized to form corresponding oxides.

Substitution Reactions: It can undergo substitution reactions where the imine group is replaced by other functional groups

Common reagents used in these reactions include hydrochloric acid, phenylmagnesium bromide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diphenylmethanimine hydrochloride serves as a crucial reagent in organic synthesis, particularly for the protection of primary amines. Its imine functional group allows it to form stable derivatives that can be manipulated in various synthetic pathways.

Applications in Protecting Groups

- The compound is utilized as a protecting group for amines during peptide synthesis, facilitating the formation of complex structures without unwanted side reactions.

- It has been employed in solid-phase peptide synthesis (SPPS), where it replaces traditional protecting groups like benzyl (Bzl), enhancing the efficiency of peptide assembly.

Pharmaceutical Chemistry

The compound is integral in pharmaceutical chemistry, especially in the synthesis of β-lactam antibiotics. Recent advancements have introduced a continuous flow method for removing diphenylmethyl groups from β-lactams, yielding high purity and yield products.

Case Studies

- In studies involving the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination reactions, this compound has been noted for its effectiveness as an electrophilic nitrogen source.

- Its derivatives have shown potential as antimicrobial agents, highlighting the importance of this compound in developing new therapeutic compounds .

Biochemistry

In biochemistry, this compound's role extends to protecting cysteine thiol groups, which is vital for synthesizing disulfide-rich peptides and proteins. This application is crucial for advancing peptide and protein chemistry, enabling more sophisticated labeling techniques both in vitro and in vivo.

Future Research Directions

Despite its established applications, further investigation into the biological activities of this compound is warranted. Compounds with similar structures have demonstrated notable biological properties, including antimicrobial and anticancer activities. Therefore, experimental studies focusing on these aspects could unveil new therapeutic potentials .

Wirkmechanismus

The mechanism of action of diphenylmethanimine hydrochloride involves its ability to act as an electrophilic denitrogenation reagent. It can participate in nucleophilic addition reactions and dehydration reactions, making it useful in various synthetic processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications | |

|---|---|---|---|---|---|---|

| Diphenylmethanimine HCl | 5319-67-5 | C₁₃H₁₂ClN | 217.69 | Diphenylmethanimine, HCl | Organic synthesis, ligand design | |

| Diphenhydramine HCl | 147-24-0 | C₁₇H₂₁NO·HCl | 291.82 | Diphenylmethoxy, dimethylamine | Antihistamine, sedative | |

| Diphenylamine HCl | 537-67-3* | C₁₂H₁₁N·HCl | 189.68 | Diphenylamine, HCl | Analytical reagent, corrosion inhibitor | |

| 4-(Difluoromethoxy)phenylmethanamine HCl | 2044872-13-9 | C₁₄H₁₄ClF₂NO | 285.72 | Difluoromethoxy, benzylamine | Pharmaceutical intermediate |

Note: CAS for diphenylamine HCl inferred from synthesis methods in .

Pharmacological vs. Industrial Utility

- Diphenylmethanimine HCl : Primarily used in academic and industrial research for synthesizing complex heterocycles .

- Diphenhydramine HCl : A first-generation antihistamine with clinical use for allergies and insomnia .

- Diphenylamine HCl : Employed in electrochemical sensors and corrosion inhibition .

Biologische Aktivität

Diphenylmethanimine hydrochloride, a compound with notable biological activity, has been the subject of various studies focusing on its potential therapeutic applications. This article synthesizes findings from diverse research sources, highlighting its biological mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two phenyl groups attached to a methanimine moiety. This configuration contributes to its biological properties, particularly in interactions with various biological targets.

Biological Mechanisms

1. Enzyme Inhibition

Research has indicated that diphenylmethanimine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the chemical structure of diphenylmethanimine can lead to varying degrees of inhibitory activity against malate dehydrogenase (MDH) enzymes, which are crucial for cancer cell metabolism. The IC50 values for these inhibitors ranged from 0.78 μM to over 5 μM, depending on the substituents on the phenyl rings .

2. Antitumor Activity

The compound has demonstrated significant antitumor activity in vitro. For example, one study reported that diphenylmethanimine derivatives effectively reduced ATP levels in A549 lung cancer cells, indicating a potential mechanism of action through the inhibition of oxidative phosphorylation . Additionally, compounds derived from diphenylmethanimine have been shown to suppress hypoxia-induced accumulation of HIF-1α, a transcription factor that promotes tumor growth under low oxygen conditions .

Table 1: Biological Activity of Diphenylmethanimine Derivatives

| Compound | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| Compound 5d | MDH1 | 0.94 ± 0.05 | Moderate inhibition |

| Compound 5d | MDH2 | 1.24 ± 0.13 | Moderate inhibition |

| Compound 50 | A549 Cells (ATP Levels) | - | Reduced ATP levels |

| Compound 50 | HIF-1α Accumulation | - | Decreased in a dose-dependent manner |

Clinical Implications

The implications of these findings suggest that this compound could serve as a lead compound for developing new cancer therapies, particularly targeting metabolic pathways critical for tumor growth and survival. The ability to inhibit key enzymes and transcription factors involved in cancer progression positions this compound as a potential candidate for further development.

Q & A

Q. What are the standard synthetic routes for Diphenylmethanimine hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting diphenylmethanol derivatives with dimethylamine under acidic conditions (e.g., HCl) in polar solvents like water or ethanol . Key parameters include:

- Solvent choice : Polar solvents enhance ionic intermediate stability.

- Temperature : Controlled heating (40–60°C) minimizes side reactions.

- Stoichiometry : Excess HCl ensures protonation of the amine product, improving crystallinity . Yield optimization requires monitoring pH and using inert atmospheres to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Respiratory protection : For prolonged exposure, employ NIOSH-approved respirators (e.g., N95) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste disposal : Neutralize residual HCl with sodium bicarbonate before disposal .

Q. Which analytical methods are recommended for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted diphenylmethanol .

- Titration : Non-aqueous titrimetry quantifies free amine content using perchloric acid in glacial acetic acid .

- Spectroscopy : FT-IR confirms amine hydrochloride formation (N-H stretch: 2400–3000 cm⁻¹; Cl⁻ counterion: ~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic studies?

- Rate determination : Monitor intermediate formation via in-situ NMR or UV-Vis spectroscopy. For Mannich-type reactions, pseudo-first-order kinetics are applied under excess amine conditions .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in acid-catalyzed pathways .

- Computational modeling : Density Functional Theory (DFT) identifies transition states and activation energies for nucleophilic attack steps .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Meta-analysis : Compare datasets across solvents (e.g., water vs. ethanol) and pH conditions. For instance, solubility discrepancies in water (25°C: 50 mg/mL vs. 75 mg/mL) may arise from polymorphic forms .

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4 weeks, analyzing degradation products via LC-MS .

Q. How do structural modifications impact this compound’s biological activity?

- SAR studies : Introduce substituents (e.g., halogens, methyl groups) to the diphenylmethane backbone. For example, fluorination at the para position enhances blood-brain barrier penetration in neuropharmacological assays .

- Enzyme inhibition assays : Test derivatives against acetylcholinesterase (AChE) using Ellman’s method to correlate substituent effects with IC₅₀ values .

Q. What advanced techniques optimize large-scale synthesis for reproducibility?

- Continuous flow reactors : Improve heat/mass transfer, reducing reaction times (e.g., from 8 hrs to 30 mins) and impurities (<1% by HPLC) .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., HCl concentration, stirring rate) for >90% yield .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate conflicting bioactivity data?

- Bland-Altman plots : Assess agreement between in vitro (e.g., cell-based assays) and in vivo (e.g., rodent models) datasets.

- Meta-regression : Control for covariates like assay type (e.g., ELISA vs. fluorometric) and sample size .

Q. What computational tools predict this compound’s physicochemical properties?

- Molinspiration : Calculates logP (2.1–2.5) and polar surface area (20–30 Ų) to estimate bioavailability.

- ADMET Predictor™ : Simulates metabolic pathways (e.g., CYP450 oxidation) and toxicity profiles .

Tables for Key Data

Table 1: Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) | Reference |

|---|---|---|

| Water | 50 ± 2 | |

| Ethanol | 120 ± 5 | |

| Dichloromethane | 15 ± 1 |

Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 40°C, 75% RH, 4 wks | 5.2 | Diphenylmethanol |

| 60°C, dry, 4 wks | 8.7 | Oxidized amine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.